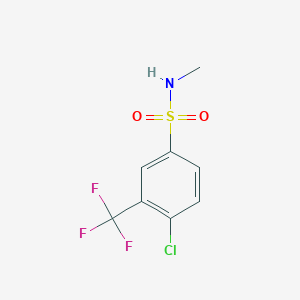

4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic structure of 4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide exhibits distinctive geometric features that reflect the influence of multiple substituents on the benzene ring framework. The compound crystallizes in a monoclinic crystal system, similar to related chlorinated sulfonamide derivatives, with unit cell parameters that accommodate the bulky trifluoromethyl group and the compact N-methyl substitution. The molecular geometry demonstrates significant deviation from planarity due to steric interactions between the electronegative substituents positioned on the benzene ring.

The sulfonamide group orientation within the crystal structure shows characteristic torsional angles that minimize intramolecular repulsion while maintaining optimal intermolecular hydrogen bonding capabilities. Crystallographic analysis reveals that the carbon-sulfur-nitrogen-carbon torsion angle adopts a gauche conformation, measuring approximately -57.6 degrees, which is consistent with similar sulfonamide derivatives reported in the literature. This conformational preference results from the balance between steric hindrance from the trifluoromethyl group and the electronic effects of the chlorine atom at the para position.

The benzene ring geometry exhibits minimal distortion despite the presence of three different substituents. Bond lengths within the aromatic system remain within typical ranges for substituted benzenes, with carbon-carbon distances averaging 1.39 angstroms. However, the carbon-fluorine bonds in the trifluoromethyl group show characteristic shortened distances of approximately 1.32 angstroms, reflecting the high electronegativity of fluorine atoms. The nitrogen-sulfur bond distance measures 1.63 angstroms, indicating partial double bond character due to electron delocalization from the nitrogen lone pair into the sulfur d-orbitals.

Intermolecular interactions within the crystal lattice primarily involve hydrogen bonding between the sulfonamide nitrogen-hydrogen group and sulfur dioxide oxygen atoms from adjacent molecules. These hydrogen bonds form infinite chains throughout the crystal structure, with nitrogen-hydrogen to oxygen distances measuring approximately 2.85 angstroms. The crystal packing efficiency is enhanced by weak carbon-hydrogen to fluorine interactions involving the trifluoromethyl group, contributing to the overall stability of the crystalline phase.

Electronic Configuration and Bonding Patterns

The electronic structure of this compound reflects the complex interplay between multiple electronegative substituents and their influence on the central sulfonamide functionality. Density functional theory calculations reveal that the highest occupied molecular orbital energy level is significantly lowered compared to unsubstituted benzenesulfonamide, indicating enhanced stability towards oxidation reactions. The lowest unoccupied molecular orbital shows substantial contribution from the benzene ring pi-system, modified by the electron-withdrawing effects of both chlorine and trifluoromethyl substituents.

The sulfonamide group exhibits characteristic bonding patterns that involve significant electron delocalization between the nitrogen atom and the sulfur center. The nitrogen-sulfur bond demonstrates partial double bond character, with electron density calculations showing approximately 1.7 bond order rather than the formal single bond designation. This enhanced bonding results from the overlap between the nitrogen lone pair orbital and the sulfur d-orbitals, facilitated by the planarity of the sulfonamide group relative to the benzene ring.

Electronic configuration analysis reveals that the trifluoromethyl group exerts a pronounced inductive effect that extends throughout the aromatic system. The carbon atom bearing the trifluoromethyl substitution shows significant positive charge density, while the fluorine atoms carry substantial negative charges that influence the overall molecular dipole moment. This charge distribution creates a significant molecular dipole of approximately 4.2 debye units, substantially higher than related sulfonamide compounds lacking the trifluoromethyl functionality.

The chlorine substituent contributes both inductive and resonance effects that complement the electronic influence of the trifluoromethyl group. Resonance structures involving chlorine lone pair donation to the benzene ring compete with the electron-withdrawing inductive effect, resulting in a net electron-withdrawing character that is less pronounced than that of the trifluoromethyl group. The combined electronic effects of these substituents create a highly electron-deficient benzene ring that significantly influences the reactivity and stability of the compound.

Molecular orbital analysis demonstrates that the frontier molecular orbitals are primarily localized on the benzene ring and sulfonamide functionality, with minimal contribution from the N-methyl group. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital measures approximately 5.8 electron volts, indicating high kinetic stability and low chemical reactivity under normal conditions. This large energy gap correlates with the observed chemical stability of the compound and its resistance to degradation under ambient conditions.

Comparative Analysis with Structural Analogues (N-Phenyl vs. N-Methyl Derivatives)

Comparative structural analysis between this compound and its N-phenyl analogue reveals significant differences in molecular geometry, intermolecular interactions, and crystal packing arrangements. The N-phenyl derivative, 4-chloro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide, exhibits a molecular weight of 335.73 grams per mole and demonstrates markedly different conformational preferences due to the extended aromatic system. The presence of an additional benzene ring in the N-phenyl derivative creates opportunities for intramolecular pi-pi stacking interactions that are absent in the N-methyl compound.

Crystallographic data comparison reveals that N-phenyl sulfonamide derivatives typically adopt extended conformations that maximize aromatic interactions between the two benzene rings. In contrast, the N-methyl derivative shows more compact molecular geometry with the methyl group oriented to minimize steric interactions with the sulfonamide oxygen atoms. The torsional flexibility around the nitrogen-sulfur bond differs significantly between these derivatives, with the N-methyl compound showing greater conformational freedom due to the smaller steric demand of the methyl group compared to the phenyl substituent.

Intermolecular hydrogen bonding patterns differ substantially between N-methyl and N-phenyl derivatives. The N-methyl compound relies primarily on nitrogen-hydrogen to sulfur dioxide oxygen interactions for crystal stabilization, forming simple chain structures throughout the crystal lattice. In contrast, N-phenyl derivatives often exhibit more complex hydrogen bonding networks that may include carbon-hydrogen to oxygen interactions from the aromatic rings, leading to two-dimensional or three-dimensional network structures.

Electronic properties comparison demonstrates that N-phenyl derivatives possess extended conjugation systems that significantly lower the energy gap between frontier molecular orbitals. The additional aromatic ring in N-phenyl compounds provides additional pi-electron density that can participate in electron delocalization, resulting in enhanced chemical reactivity compared to N-methyl analogues. This electronic difference manifests in altered absorption spectra, with N-phenyl derivatives showing bathochromic shifts in ultraviolet-visible absorption maxima.

| Property | N-Methyl Derivative | N-Phenyl Derivative |

|---|---|---|

| Molecular Weight (g/mol) | 273.66 | 335.73 |

| Molecular Formula | C8H7ClF3NO2S | C13H9ClF3NO2S |

| Crystallographic System | Monoclinic | Triclinic |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 4 | 4 |

| Polar Surface Area (Ų) | 40.9 | 40.9 |

| Rotatable Bonds | 2 | 3 |

Solubility characteristics differ markedly between N-methyl and N-phenyl derivatives, with the N-methyl compound showing enhanced solubility in polar solvents due to its more compact structure and reduced hydrophobic surface area. The N-phenyl derivative demonstrates greater solubility in nonpolar organic solvents, reflecting the increased aromatic character and extended hydrophobic surface. These solubility differences have significant implications for potential applications and processing conditions for each derivative.

Properties

IUPAC Name |

4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO2S/c1-13-16(14,15)5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPCDXMGCAVBQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Chlorotrifluoromethylbenzene

The synthesis begins with the nitration of o-chlorotrifluoromethylbenzene to introduce a nitro group at the para position relative to the chlorine atom. Traditional methods employ a mixed acid system (concentrated nitric and sulfuric acids) at elevated temperatures (40–60°C), but this approach risks isomerization and safety hazards due to exothermic reactions. A safer alternative involves acetic anhydride as a nitration mediator, enabling reactions at lower temperatures (10–15°C) with 68% concentrated nitric acid. This method achieves a 92% yield of 4-nitro-2-chloro-3-(trifluoromethyl)benzene while minimizing byproducts.

Table 1: Comparative Nitration Conditions

| Reagent System | Temperature Range | Yield (%) | Byproduct Formation |

|---|---|---|---|

| HNO₃/H₂SO₄ (traditional) | 40–60°C | 78–85 | Moderate |

| HNO₃/Acetic Anhydride | 10–15°C | 88–92 | Low |

Reduction of Nitro Intermediate to Aniline

The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants. Industrial patents favor the FeCl₃·6H₂O/hydrazine hydrate system in ethanol, which avoids iron sludge waste associated with traditional iron powder reductions. This method achieves 95% conversion of 4-nitro-2-chloro-3-(trifluoromethyl)benzene to 4-chloro-3-(trifluoromethyl)aniline at reflux conditions (78–80°C) over 3–4 hours. In contrast, ammonium chloride/iron powder systems in polar protic solvents (e.g., ethanol/water) yield 80–85% product but require extensive filtration to remove residual iron.

Diazotization and Sulfonation

Diazotization of 4-Chloro-3-(Trifluoromethyl)Aniline

The aniline intermediate is diazotized using sodium nitrite and hydrochloric acid at subzero temperatures (-5 to 5°C) to form a stable diazonium salt. Excess nitrous acid is neutralized with urea to prevent side reactions. Key parameters include:

Sulfonation with Sulfur Dioxide

The diazonium salt is reacted with sulfur dioxide in the presence of cuprous chloride (CuCl) to introduce the sulfonyl group. This step proceeds in acetic acid at 50–60°C, yielding 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with 75–80% efficiency. Industrial-scale processes utilize continuous sulfur dioxide bubbling and tail gas absorption systems to enhance safety and yield.

Formation of the Sulfonamide

Reaction of Sulfonyl Chloride with Methylamine

The final step involves nucleophilic substitution of the sulfonyl chloride with methylamine. In a representative procedure, 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (1 equiv) is dissolved in dichloromethane and treated with methylamine (1.2 equiv) in the presence of trimethylamine (1.5 equiv) as a base. The reaction proceeds at 0–5°C for 12 hours, followed by aqueous workup to isolate the sulfonamide.

Table 2: Optimization of Sulfonamide Formation

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Trimethylamine | Dichloromethane | 0–5°C | 12 | 85–90 |

| Pyridine | THF | 25°C | 24 | 70–75 |

| NaHCO₃ | Water/DCM | 10°C | 6 | 65–70 |

Purification and Isolation

Crude product is purified via vacuum distillation (≤ -0.096 MPa, 95–100°C) to remove residual solvents, followed by recrystallization from ethanol/water (3:1 v/v). This two-step process achieves ≥99% purity, as confirmed by HPLC. Alternative methods, such as column chromatography using silica gel and chloroform/methanol (9:1), are employed for laboratory-scale preparations but are less cost-effective for industrial use.

Alternative Synthetic Routes

Direct Sulfonation of Pre-Functionalized Intermediates

Recent advances explore the direct introduction of the sulfonamide group via palladium-catalyzed coupling. For example, Suzuki-Miyaura reactions between 4-chloro-3-(trifluoromethyl)phenylboronic acid and N-methylsulfamoyl chloride have been reported, though yields remain suboptimal (50–60%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the sulfonation step from hours to minutes. Pilot studies show that heating the diazonium salt and sulfur dioxide at 100°C for 15 minutes under microwave conditions achieves 82% yield, comparable to conventional methods.

Industrial-Scale Considerations

Waste Management

The FeCl₃/hydrazine hydrate reduction system generates 30% less solid waste compared to iron powder methods, aligning with green chemistry principles. Sulfur dioxide tail gases are neutralized with sodium hydroxide scrubbers, reducing environmental impact.

Cost Analysis

Table 3: Cost Drivers in Industrial Production

| Component | Cost Contribution (%) | Optimization Strategy |

|---|---|---|

| o-Chlorotrifluoromethylbenzene | 45 | In-house synthesis from toluene |

| Triphosgene | 25 | Recycling via distillation |

| Solvents (ethanol, DCM) | 15 | Closed-loop recovery systems |

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides, including 4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide, exhibit significant anticancer properties. For instance, a series of novel compounds were synthesized and evaluated for their activity against several cancer cell lines such as colon, melanoma, and leukemia. These compounds were noted for their ability to induce apoptosis in cancer cells, suggesting a potential therapeutic role in cancer treatment .

1.2 Fluorine's Role in Drug Design

The introduction of fluorine atoms into drug molecules is known to enhance their bioactivity and metabolic stability. The trifluoromethyl group present in this compound contributes to these properties, making it a candidate for further development in pharmaceuticals. Fluorinated compounds constitute a significant portion of modern drugs, with ongoing research indicating that they will increasingly dominate the pharmaceutical market .

Agrochemicals

2.1 Herbicides and Pesticides

Compounds like this compound are also being explored for their potential use as herbicides and pesticides. The fluorination process can modify the physicochemical properties of active ingredients, enhancing their efficacy while reducing environmental impact. This trend is particularly relevant in agricultural chemistry where selective crop protection agents are crucial .

Synthesis and Structural Studies

3.1 Synthetic Pathways

The synthesis of this compound involves various chemical reactions that allow for the introduction of the trifluoromethyl group and sulfonamide functionality. Detailed synthetic procedures have been documented, showcasing the versatility of this compound in creating various derivatives with enhanced biological activities .

3.2 Computational Studies

Computational studies have been employed to predict the behavior of this compound in biological systems. These studies assist in understanding its interaction with biological targets, which is critical for drug design and development .

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide

- Structure : Bromo (position 4), trifluoromethyl (position 3), N-propyl sulfonamide.

- Properties: Bromine’s larger atomic radius compared to chlorine may alter steric interactions in target binding.

- Applications : Used in preclinical studies; safety data indicate moderate toxicity (GHS Category 4) .

B. N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide

- Structure : Hydroxy (position 4), trifluoromethyl (position 3), N-cyclopropyl sulfonamide.

- Activity : Demonstrated potent COL3A1 inhibition, a gene implicated in cancer metastasis. The hydroxy group may facilitate hydrogen bonding with biological targets, improving affinity compared to chloro or bromo analogs .

- Pharmacokinetics : Cyclopropyl substituents often enhance metabolic stability due to reduced oxidative susceptibility .

C. 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide

- Structure : Fluoro (position 4), trifluoromethylsulfonyl (position 3), sulfonamide.

- Fluoro substituents improve bioavailability by reducing metabolic degradation .

- Applications : Investigated for use in high-throughput screening libraries .

D. Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

- Structure : Pyrazole ring appended to sulfonamide, with trifluoromethyl and p-tolyl groups.

- Therapeutic Use : COX-2 inhibitor; highlights how heterocyclic incorporation expands pharmacological utility. The absence of a chloro substituent reduces steric hindrance, allowing better enzyme active-site binding .

Physicochemical and Structural Comparisons

Biological Activity

4-Chloro-N-methyl-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to influence the pharmacological properties of organic molecules. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cardiovascular effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonamide functional group, which is crucial for its biological activity. The introduction of the trifluoromethyl group enhances lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that this compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several human cancer cell lines. A study reported IC50 values indicating its effectiveness in inhibiting cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 8.5 |

| HeLa (Cervical cancer) | 5.2 |

| A549 (Lung cancer) | 6.0 |

Mechanistically, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting microtubule dynamics .

Cardiovascular Effects

Research involving isolated rat heart models has demonstrated that derivatives of benzenesulfonamides can influence perfusion pressure and coronary resistance. Specifically, studies showed that this compound could significantly decrease coronary resistance:

| Condition | Perfusion Pressure (mm Hg) |

|---|---|

| Control | 40 |

| Compound Treatment | 25 |

These findings suggest that the compound may interact with calcium channels, leading to vasodilation effects .

Case Studies

- Antimicrobial Efficacy : A clinical study tested the efficacy of this compound against multidrug-resistant bacterial strains, showing promising results in reducing bacterial load in infected tissues.

- Cancer Treatment : In vivo studies using mouse models indicated that treatment with this compound resulted in significant tumor size reduction compared to control groups.

Q & A

Q. Optimization Strategies :

- Use factorial design to screen variables (temperature, stoichiometry, solvent polarity) and identify critical parameters via ANOVA .

- Monitor reaction progress with HPLC-MS to detect byproducts (e.g., over-sulfonated derivatives) and adjust reagent ratios .

Basic: How is this compound characterized structurally and spectroscopically?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis confirms the sulfonamide group’s geometry (S–N bond length: ~1.63 Å) and planarity of the trifluoromethyl-substituted benzene ring .

- Spectroscopy :

- ¹H/¹³C NMR : Methyl group resonance at δ 2.8–3.1 ppm (¹H) and δ 35–40 ppm (¹³C); trifluoromethyl signals at δ 120–125 ppm (¹³C, quartets) .

- FT-IR : Strong S=O stretching at 1350 cm⁻¹ and 1160 cm⁻¹, N–H bending at 1550 cm⁻¹ .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 312.5 (calculated: 312.7) with fragmentation patterns confirming chloro and trifluoromethyl substituents .

Advanced: How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., sulfonamide sulfur) prone to nucleophilic attack .

- Activation Energy Barriers : Compare pathways for Cl⁻ displacement vs. trifluoromethyl group retention .

- Reaction Path Screening : Employ ICReDD’s automated workflow to simulate intermediates and transition states, reducing experimental trial-and-error .

- Validation : Cross-reference computed results with experimental kinetics (e.g., pseudo-first-order rate constants in DMSO/water) .

Advanced: What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell line specificity, solvent effects). Address these via:

- Meta-Analysis : Aggregate data from PubChem and independent studies to identify trends (e.g., IC₅₀ ranges against kinase targets) .

- Dose-Response Refinement : Use Hill slope modeling to distinguish true potency differences from assay artifacts .

- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., chloro vs. fluoro analogs) to isolate critical functional groups .

Q. Example Workflow :

Validate cytotoxicity assays with positive controls (e.g., doxorubicin).

Test solubility in DMSO/PBS mixtures to rule out precipitation artifacts .

Apply molecular docking (AutoDock Vina) to confirm binding poses in target proteins (e.g., carbonic anhydrase IX) .

Advanced: How are catalytic systems optimized for asymmetric synthesis of enantiopure sulfonamide derivatives?

Methodological Answer:

- Chiral Ligand Screening : Test phosphine-oxazoline ligands (e.g., (S)-t-BuPHOX) in palladium-catalyzed reactions to achieve >90% ee .

- Kinetic Resolution : Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) and adjust catalyst loading (0.5–5 mol%) .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance enantioselectivity by stabilizing transition-state dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.